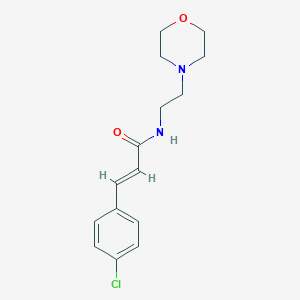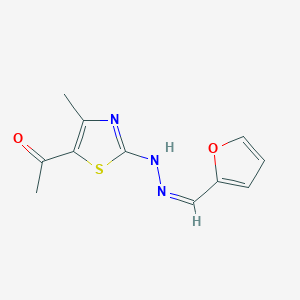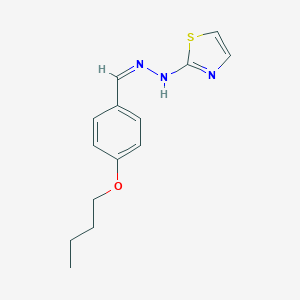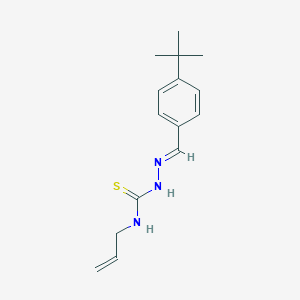
3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is known for its ability to selectively bind to certain proteins, making it an important tool for studying the function and interactions of these proteins in living organisms.
作用機序
The mechanism of action of 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide involves its ability to selectively bind to certain proteins. Specifically, this compound binds to proteins that contain a specific amino acid sequence, known as the FKBP12 binding site. Once bound, this compound can alter the function of these proteins, which can have a wide range of effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific proteins that it binds to. Some of the effects that have been observed include inhibition of cell growth, induction of apoptosis, and modulation of immune responses. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the primary advantages of 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide is its ability to selectively bind to certain proteins. This makes it a valuable tool for studying the function and interactions of these proteins in living organisms. Additionally, this compound is relatively easy to synthesize and has a high yield, which makes it readily available for use in scientific research.
One limitation of this compound is that it can have off-target effects on other proteins that contain the FKBP12 binding site. This can make it difficult to interpret the results of experiments that use this compound. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for the use of 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide in scientific research. One area of interest is the development of new drugs and therapies for various diseases. This compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Another potential future direction is the use of this compound in the study of protein-protein interactions in living organisms. This compound has already been used to study the function and interactions of several proteins, but there are likely many more proteins that could be studied using this compound.
Finally, there is potential for the development of new derivatives of this compound that have improved selectivity and reduced toxicity. These derivatives could be used to study a wider range of proteins and could potentially be developed into new drugs and therapies for various diseases.
Conclusion:
In conclusion, this compound is a valuable tool for studying protein-protein interactions and has potential applications in the development of new drugs and therapies for various diseases. While there are limitations to its use in scientific research, the advantages of this compound make it a valuable tool for researchers in many different fields. As new derivatives and applications are developed, it is likely that the use of this compound will continue to grow in the scientific community.
合成法
The synthesis of 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide involves several steps. The starting material is 4-chlorobenzaldehyde, which is reacted with morpholine to form 4-chloro-N-morpholinobenzaldehyde. This intermediate is then reacted with ethylamine to form 3-(4-chlorophenyl)-N-(2-ethylaminoethyl)morpholine. Finally, this compound is reacted with acryloyl chloride to form this compound. The overall yield of this synthesis is approximately 50%.
科学的研究の応用
3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide has a wide range of applications in scientific research. One of its primary uses is in the study of protein-protein interactions. This compound is known to selectively bind to certain proteins, which allows researchers to study the function and interactions of these proteins in living organisms. Additionally, this compound has been used in the development of new drugs and therapies for various diseases.
特性
分子式 |
C15H19ClN2O2 |
|---|---|
分子量 |
294.77 g/mol |
IUPAC名 |
(E)-3-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)prop-2-enamide |
InChI |
InChI=1S/C15H19ClN2O2/c16-14-4-1-13(2-5-14)3-6-15(19)17-7-8-18-9-11-20-12-10-18/h1-6H,7-12H2,(H,17,19)/b6-3+ |
InChIキー |
OXXYAQMRHNUGGX-ZZXKWVIFSA-N |
異性体SMILES |
C1COCCN1CCNC(=O)/C=C/C2=CC=C(C=C2)Cl |
SMILES |
C1COCCN1CCNC(=O)C=CC2=CC=C(C=C2)Cl |
正規SMILES |
C1COCCN1CCNC(=O)C=CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate](/img/structure/B255204.png)
![Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B255205.png)
![2-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B255208.png)
![3-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B255211.png)
![4-(4-fluorophenyl)-N-[(Z)-(2-fluorophenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B255214.png)
![3-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B255215.png)

![N-[4-(benzyloxy)phenyl]-2-cyano-3-phenylacrylamide](/img/structure/B255219.png)


![Ethyl 2-{2-[2-(benzyloxy)benzylidene]hydrazino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255223.png)
![2-[5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B255225.png)

![Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B255231.png)